Cas no 669713-60-4 (2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid)

2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid 化学的及び物理的性質
名前と識別子
-
- ANTHRANILIC ACID, N-BOC-5-METHYL
- 2-(TERT-BUTOXYCARBONYLAMINO)-5-METHYL-BENZOIC ACID
- Boc-2-amino-5-methylbenzoic acid
- Fmoc-2-amino-5-methylbenzoic acid
- AC1MBVDJ
- CTK7G9119
- MolPort-000-152-504
- n-boc-5-methylanthranilic acid
- AS-36923
- 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid
- 669713-60-4
- MFCD02682221
- 2-{[(tert-butoxy)carbonyl]amino}-5-methylbenzoic acid
- CS-0061286
- 2-((tert-Butoxycarbonyl)amino)-5-methylbenzoic acid
- SY063461
- N-Boc-5-methyl-anthranilic acid
- 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic Acid
- EN300-80545
- 2-(Boc-amino)-5-methylbenzoic acid
- Anthranilic acid,N-boc-5-methyl
- DTXSID30373779
- 2-(tert-butoxycarbonyl)-5-methylbenzoic acid
- Anthranilicacid,N-Boc-5-methyl
- AKOS000202962
- A13586
- 2-[(tert-butoxycarbonyl)amino]-5-methylbenzoic acid
- 2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid
-
- MDL: MFCD02682221
- インチ: InChI=1S/C13H17NO4/c1-8-5-6-10(9(7-8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
- InChIKey: FQMHARFGTWUWNU-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(C(O)=O)=C(NC(OC(C)(C)C)=O)C=C1
計算された属性
- せいみつぶんしりょう: 251.11581
- どういたいしつりょう: 251.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 色と性状: White to Yellow Solid
- PSA: 75.63
2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P305+P351+P338
- ちょぞうじょうけん:Room temperature
2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D753766-10g |
ANTHRANILIC ACID, N-BOC-5-METHYL |
669713-60-4 | 95% | 10g |
$145 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131926-25g |
2-(tert-Butoxycarbonylamino)-5-methyl-benzoic acid |
669713-60-4 | 97% | 25g |
¥2142.00 | 2024-05-04 | |
AstaTech | 56112-5/G |
N-BOC-5-METHYLANTHRANILIC ACID |
669713-60-4 | 97% | 5/G |
$335 | 2022-06-02 | |
Fluorochem | 011418-1g |
2-(tert-Butoxycarbonylamino)-5-methyl-benzoic acid |
669713-60-4 | 97% | 1g |
£90.00 | 2022-03-01 | |
AstaTech | 56112-1/G |
N-BOC-5-METHYLANTHRANILIC ACID |
669713-60-4 | 97% | 1g |
$13 | 2023-09-17 | |
TRC | T135573-50mg |
2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid |
669713-60-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-80545-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-5-methylbenzoic acid |
669713-60-4 | 95.0% | 0.1g |
$376.0 | 2025-02-21 | |
Enamine | EN300-80545-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-5-methylbenzoic acid |
669713-60-4 | 95.0% | 1.0g |
$428.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131926-10g |
2-(tert-Butoxycarbonylamino)-5-methyl-benzoic acid |
669713-60-4 | 97% | 10g |
¥793.00 | 2024-05-04 | |
Enamine | EN300-80545-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-5-methylbenzoic acid |
669713-60-4 | 95.0% | 0.25g |
$393.0 | 2025-02-21 |
2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid 関連文献
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acidに関する追加情報
Introduction to 2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid (CAS No. 669713-60-4)
2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid, with the CAS number 669713-60-4, is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group, an amino functional group, and a methyl substituent on the benzene ring. These properties make it an attractive candidate for various applications, particularly in the development of novel therapeutics and as a building block in synthetic chemistry.
The tert-butoxycarbonyl (Boc) protecting group in 2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid is a widely used protecting group in peptide synthesis and organic chemistry. It provides stability to the amino group during synthetic manipulations and can be selectively removed under mild acidic conditions. This feature is crucial for the synthesis of complex molecules where the protection and deprotection of functional groups are essential steps.
The presence of the amino group in 2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid allows for a wide range of chemical reactions, including coupling reactions with carboxylic acids to form amides, condensation reactions to form Schiff bases, and nucleophilic substitution reactions. These reactions are fundamental in the synthesis of peptides, proteins, and other biologically active molecules.
The methyl substituent on the benzene ring contributes to the overall hydrophobicity of the molecule, which can influence its solubility properties and biological activity. This feature is particularly important in drug design, where optimizing solubility and bioavailability is crucial for developing effective therapeutic agents.
In recent years, 2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid has been extensively studied for its potential applications in medicinal chemistry. One notable area of research involves its use as a precursor in the synthesis of small molecule inhibitors targeting specific enzymes or receptors. For example, studies have shown that derivatives of this compound can exhibit potent inhibitory activity against kinases, which are key enzymes involved in various cellular signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders.
A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of a series of 2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid-derived compounds as potential inhibitors of protein-protein interactions (PPIs). The researchers demonstrated that these compounds could effectively disrupt specific PPIs involved in cancer cell proliferation, making them promising candidates for further development as anti-cancer agents.
In addition to its applications in medicinal chemistry, 2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid has also been explored for its use in materials science. The unique combination of functional groups in this compound allows it to be incorporated into polymer structures, where it can impart specific properties such as enhanced mechanical strength or improved thermal stability. This makes it a valuable building block for the development of advanced materials with tailored functionalities.
The synthetic accessibility of 2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid is another factor contributing to its widespread use. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common approach involves the reaction of 5-methylbenzoic acid with tert-butyl carbamate (Boc2O) under basic conditions to introduce the Boc protecting group onto the amino functionality. This method is known for its high yield and mild reaction conditions, making it suitable for large-scale production.
In conclusion, 2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid (CAS No. 669713-60-4) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features and synthetic accessibility make it an invaluable tool for researchers working in organic synthesis, medicinal chemistry, and materials science. As ongoing research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases and conditions.
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